molecular formula C11H10N2O6S B2903457 prop-2-yn-1-yl 2-(4-nitrobenzenesulfonamido)acetate CAS No. 312591-13-2

prop-2-yn-1-yl 2-(4-nitrobenzenesulfonamido)acetate

Cat. No.: B2903457
CAS No.: 312591-13-2
M. Wt: 298.27
InChI Key: LVMSEFXAOBOTTL-UHFFFAOYSA-N
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Description

prop-2-yn-1-yl 2-(4-nitrobenzenesulfonamido)acetate is a chemical compound with a complex structure that includes a prop-2-ynyl group, a nitrophenyl group, and a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-yn-1-yl 2-(4-nitrobenzenesulfonamido)acetate typically involves the reaction of prop-2-ynyl bromide with 2-[(4-nitrophenyl)sulfonylamino]acetic acid in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone . The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the acetate group, forming the desired product in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

prop-2-yn-1-yl 2-(4-nitrobenzenesulfonamido)acetate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The prop-2-ynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the prop-2-ynyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted prop-2-ynyl derivatives.

Scientific Research Applications

prop-2-yn-1-yl 2-(4-nitrobenzenesulfonamido)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

prop-2-yn-1-yl 2-(4-nitrobenzenesulfonamido)acetate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the nitrophenyl and sulfonylamino groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

prop-2-ynyl 2-[(4-nitrophenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O6S/c1-2-7-19-11(14)8-12-20(17,18)10-5-3-9(4-6-10)13(15)16/h1,3-6,12H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMSEFXAOBOTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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